molecular formula C11H12BrF2NO2 B14135617 Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate

Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate

Katalognummer: B14135617
Molekulargewicht: 308.12 g/mol
InChI-Schlüssel: YMNAGAXQMMRBJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate is a chemical compound with a complex structure that includes an amino group, a bromo group, and a difluoroacetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate typically involves multiple steps. One common route starts with the preparation of 2-amino-3-bromo-5-methylbenzoic acid . This intermediate can then be reacted with ethyl difluoroacetate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the bromo group would yield the corresponding hydrogenated compound .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromo and difluoroacetate groups can participate in various types of chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-bromo-5-methylbenzoic acid: Shares the amino and bromo groups but lacks the difluoroacetate ester.

    2-Amino-3-bromo-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a methyl group.

    2-Amino-3-bromo-5-chlorobenzoic acid: Contains a chlorine atom instead of a methyl group

Uniqueness

Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate ester, which can impart different chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C11H12BrF2NO2

Molekulargewicht

308.12 g/mol

IUPAC-Name

ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate

InChI

InChI=1S/C11H12BrF2NO2/c1-3-17-10(16)11(13,14)7-4-6(2)5-8(12)9(7)15/h4-5H,3,15H2,1-2H3

InChI-Schlüssel

YMNAGAXQMMRBJI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=C(C(=CC(=C1)C)Br)N)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.